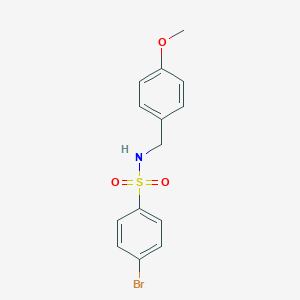

4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Beschreibung

BenchChem offers high-quality 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTIXZGUJGCYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359704 | |

| Record name | 4-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329939-43-7 | |

| Record name | 4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329939-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From their initial discovery as antibacterial agents to their contemporary applications as diuretics, anticonvulsants, and antiviral drugs, sulfonamides exhibit a remarkable versatility in biological activity. The compound 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide incorporates this key pharmacophore, presenting a valuable scaffold for further functionalization and investigation in drug discovery programs. This guide provides a comprehensive, in-depth protocol for the synthesis of this molecule, grounded in established chemical principles and supported by practical, field-proven insights.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide is achieved through a classic nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction. In this process, the nucleophilic nitrogen atom of 4-methoxybenzylamine attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.

The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride group, which makes it an excellent electrophile. The lone pair of electrons on the nitrogen atom of the amine readily initiates the nucleophilic attack. The presence of the electron-withdrawing bromine atom on the benzenesulfonyl ring further enhances the electrophilicity of the sulfur atom. The methoxy group on the benzylamine, being an electron-donating group, slightly increases the nucleophilicity of the amine.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable and reproducible method for the synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |

| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 1.0 eq | >98% | Sigma-Aldrich |

| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 1.1 eq | >98% | Acros Organics |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.5 eq | 99.8% | Fisher Scientific |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | As solvent | >99.8% | VWR |

| 1 M Hydrochloric acid | HCl | 36.46 | For work-up | - | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | For work-up | - | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | For work-up | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying | - | - |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | 95% | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For washing | - | - |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

Procedure

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Amine and Base: To the stirred solution, add 4-methoxybenzylamine (1.1 eq) followed by anhydrous pyridine (1.5 eq) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation of Crude Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the synthesized 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide.

-

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the synthesis.

Caption: Experimental workflow for the synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide.

Safety Considerations and Troubleshooting

Safety:

-

4-Bromobenzenesulfonyl chloride is a corrosive and moisture-sensitive solid.[1][2] It can cause severe skin burns and eye damage.[1][2][3] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Avoid contact with water and moisture.[1][2]

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation of vapors.

Troubleshooting:

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete reaction | Ensure the reaction is stirred for the recommended time and monitor by TLC until completion. Use of fresh, high-purity reagents is crucial. |

| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Impure Product | Presence of starting materials | Optimize the purification method. If recrystallization is insufficient, use column chromatography. |

| Side reactions | Ensure the reaction temperature is controlled. Dropwise addition of reagents can minimize side product formation. |

Self-Validation: Characterization of the Final Product

A successful synthesis is validated by the characterization of the final product. While specific experimental data for 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide is not widely published, analogous compounds provide expected spectral features.

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 4-bromobenzenesulfonyl and the 4-methoxybenzyl groups, a singlet for the methoxy protons, and a signal for the methylene protons adjacent to the nitrogen. The NH proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, which can be assigned based on their chemical environment.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₄BrNO₃S, MW: 356.23 g/mol ).[4]

Conclusion: A Robust Protocol for a Versatile Scaffold

The synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide via the Schotten-Baumann reaction is a reliable and efficient method for obtaining this valuable chemical intermediate. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and implementing appropriate safety measures, researchers can confidently synthesize this compound for further exploration in various drug discovery and development endeavors. The self-validating nature of the protocol, through rigorous purification and characterization, ensures the integrity of the synthesized material for subsequent applications.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Retrieved from [Link]

- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC. Retrieved from [Link]

-

Scribd. (n.d.). N-Substituted Sulfonamide Synthesis | PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines - PMC. Retrieved from [Link]

-

Pharmacy 180. (n.d.). N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Unknown. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION.

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide CAS#: 329939-43-7; ChemWhat Code. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-n-(4-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S). Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-bromo-N-(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)benzenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-N-methyl-N-phenylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2020, April 20). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. 11(3), 245-249.

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Dana Bioscience. (n.d.). 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide 1g. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-N-cyclohexylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed Central. (n.d.). N-(4-Methoxybenzoyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2016, August 4). (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Retrieved from [Link]

- Unknown. (n.d.).

-

PubChem. (n.d.). CID 174561770 | C12H8Br2Cl2O4S2. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the sulfonamide derivative, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the structural and chemical characteristics that govern the compound's behavior in various environments. Key parameters including molecular structure, solubility, melting point, acidity (pKa), and lipophilicity (logP) are discussed in detail. Furthermore, this guide outlines robust experimental protocols for the determination of these properties and provides an analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). This information is critical for understanding the compound's potential applications, guiding further research, and enabling its effective use in medicinal chemistry and materials science.

Introduction and Compound Profile

4-bromo-N-(4-methoxybenzyl)benzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, diuretic, and hypoglycemic activities. The specific substitutions on this scaffold—a bromo group on one phenyl ring and a methoxybenzyl group on the sulfonamide nitrogen—are anticipated to significantly influence its physicochemical and biological properties. The bromine atom can modulate lipophilicity and may serve as a handle for further synthetic transformations, while the methoxybenzyl moiety can impact solubility and receptor-binding interactions. A thorough understanding of its fundamental physicochemical properties is therefore paramount for any research and development endeavors involving this molecule.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide | - |

| CAS Number | 329939-43-7 | [1] |

| Molecular Formula | C₁₄H₁₄BrNO₃S | [1] |

| Molecular Weight | 356.23 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)(=O)C2=CC=C(C=C2)Br | - |

| Predicted XlogP | 2.9 | [2] |

Structural Elucidation and Key Physicochemical Parameters

The arrangement of atoms and functional groups in 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide dictates its interactions with solvents and biological targets. The following sections detail its key physicochemical properties, offering both theoretical insights and practical experimental approaches.

Molecular Structure

The molecule consists of a 4-bromophenylsulfonyl group attached to the nitrogen atom of a 4-methoxybenzylamine. The sulfonamide linkage (-SO₂-NH-) is a key feature, influencing the compound's acidity and hydrogen bonding capabilities.

Caption: 2D structure of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide.

Melting Point

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 10-20 °C/min for a preliminary determination. For an accurate measurement, the temperature is ramped up slowly (1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Solubility

Solubility is a critical parameter for drug development, affecting absorption and bioavailability. Sulfonamides are generally weak acids, and their solubility is pH-dependent. They are typically poorly soluble in water but show increased solubility in alkaline solutions due to the formation of soluble salts[4]. The presence of the methoxybenzyl group may slightly enhance solubility in less polar organic solvents.

Table 2: Predicted and Expected Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Low | Predominantly nonpolar structure. |

| Aqueous Base (e.g., NaOH) | High | Deprotonation of the sulfonamide N-H to form a soluble salt. |

| Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the sulfonamide and ether oxygen. |

| Dichloromethane, Chloroform | Moderate to High | Good solvation of the aromatic and benzyl moieties. |

| Hexanes | Low | Highly nonpolar solvent, unable to effectively solvate the polar sulfonamide group. |

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a syringe filter (e.g., 0.22 µm PTFE) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Acidity (pKa)

The sulfonamide proton is weakly acidic, and its pKa value is a key determinant of the compound's ionization state at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets. The pKa of sulfonamides can be influenced by the electronic nature of the substituents on the aromatic rings.

This method leverages the change in retention time of an ionizable compound with the pH of the mobile phase[5][6].

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase Preparation: A series of buffered mobile phases with varying pH values (e.g., from pH 2 to pH 10) are prepared. The organic modifier (e.g., acetonitrile or methanol) content is kept constant.

-

Analysis: The compound is injected onto the HPLC system with each mobile phase, and the retention time (t_R_) is recorded. The void time (t_0_) is also determined using a non-retained compound.

-

Calculation: The capacity factor (k) is calculated for each pH using the formula: k = (t_R_ - t_0_) / t_0_. The pKa is then determined by fitting the pH vs. k data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.

Caption: Workflow for pKa determination using HPLC.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A higher logP value indicates greater lipid solubility.

This method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value[7].

-

Instrumentation: An HPLC system with a C18 column and a UV detector.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of a buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).

-

Standards: A series of compounds with known logP values are injected to create a calibration curve.

-

Analysis: The retention time of the target compound is measured under the same conditions as the standards.

-

Calculation: The capacity factor (k) is calculated. A plot of log k versus the known logP values of the standards is generated. The logP of the target compound is then determined from its log k value using the linear regression equation of the calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.7-7.8 | d | 2H | Protons ortho to -SO₂- |

| Aromatic Protons | ~7.5-7.6 | d | 2H | Protons meta to -SO₂- |

| Aromatic Protons | ~7.1-7.2 | d | 2H | Protons ortho to -CH₂- |

| Aromatic Protons | ~6.8-6.9 | d | 2H | Protons meta to -CH₂- |

| NH Proton | ~5.0-6.0 | t | 1H | -SO₂-NH-CH₂- |

| Methylene Protons | ~4.2-4.3 | d | 2H | -NH-CH₂-Ar |

| Methoxy Protons | ~3.8 | s | 3H | -OCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Aromatic Carbons | ~159 | C-OCH₃ | ||

| Aromatic Carbons | ~140-142 | C-SO₂ | ||

| Aromatic Carbons | ~132 | C-Br | ||

| Aromatic Carbons | ~128-130 | Aromatic CHs | ||

| Methylene Carbon | ~47 | -NH-CH₂-Ar | ||

| Methoxy Carbon | ~55 | -OCH₃ |

Note: These are predicted values based on analogous structures and may vary slightly from experimental results.[3][8]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3300 | Medium | N-H stretch |

| 3000-3100 | Medium-Weak | Aromatic C-H stretch |

| 2850-3000 | Medium-Weak | Aliphatic C-H stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretching |

| 1320-1350 | Strong | Asymmetric SO₂ stretch |

| 1150-1180 | Strong | Symmetric SO₂ stretch |

| 1240-1260 | Strong | Asymmetric C-O-C stretch (ether) |

| 1020-1040 | Medium | Symmetric C-O-C stretch (ether) |

| ~900 | Medium | S-N stretch |

Reference for general sulfonamide IR bands:[9][10]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pathways: Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed. Common fragmentation pathways for sulfonamides include:

-

Cleavage of the S-N bond.

-

Cleavage of the N-C bond of the benzyl group.

-

Loss of the 4-methoxybenzyl group.

Sources

- 1. 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide | 329939-43-7 [chemicalbook.com]

- 2. PubChemLite - 4-bromo-n-(4-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. bmj.com [bmj.com]

- 5. scielo.br [scielo.br]

- 6. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]

- 7. books.rsc.org [books.rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Analysis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide: A Compound Awaiting Mechanistic Elucidation

To Researchers, Scientists, and Drug Development Professionals:

This document addresses the current scientific understanding of the compound 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide . Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is no specific, published research detailing the mechanism of action, biological targets, or therapeutic activity of this particular molecule.

While the compound is indexed by several chemical suppliers, indicating its availability for research purposes, it appears to be an exploratory molecule that has not yet been the subject of in-depth biological investigation. The core chemical structure, a substituted benzenesulfonamide, belongs to a class of compounds renowned for a wide array of pharmacological activities. However, extrapolating a precise mechanism for this specific analog without direct experimental evidence would be speculative and contrary to the principles of scientific integrity.

Context from Structurally Related Sulfonamides

To provide a framework for potential future investigation, this guide will briefly summarize the established mechanisms of action for structurally similar sulfonamide-based compounds. These examples are for informational purposes only and do not represent a direct claim about the activity of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide.

Tubulin Polymerization Inhibition

A significant body of research exists for N-phenylbenzenesulfonamide derivatives as antimitotic agents that target tubulin.

-

Mechanism: Certain sulfonamides bind to the colchicine site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division. The ultimate result is cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

-

Example Analogs: Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, particularly those with bromo substitutions, have revealed potent cytotoxic effects against various human tumor cell lines.[1][2][3] These compounds were shown to inhibit microtubular protein polymerization at micromolar concentrations, severely disrupt the microtubule network in cells, and trigger apoptotic cell death.[1][2]

Enzyme Inhibition

The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably carbonic anhydrases and lipoxygenases.

-

Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides are classic inhibitors of carbonic anhydrases, enzymes crucial for processes like pH regulation and fluid balance. The sulfonamide group coordinates to the zinc ion within the enzyme's active site.[4]

-

12-Lipoxygenase (12-LOX) Inhibition: Structurally related N-benzylbenzenesulfonamide derivatives have been identified as inhibitors of 12-LOX, an enzyme implicated in inflammation, thrombosis, and cancer.[5] For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives showed inhibitory activity, with bromo-substituted analogs demonstrating improved potency.[5]

-

Cholinesterase Inhibition: Other substituted sulfonamides have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant to the pathology of Alzheimer's disease.[6]

Receptor Tyrosine Kinase (RTK) Inhibition

Benzenesulfonamide analogs have also been explored as inhibitors of receptor tyrosine kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Tropomyosin receptor kinase A (TrkA), which are often dysregulated in cancer.[7][8]

-

Mechanism: These inhibitors typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking the autophosphorylation and activation of downstream signaling pathways that drive cell proliferation and survival.[8]

Proposed Strategy for Mechanistic Investigation

For researchers interested in elucidating the mechanism of action of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide , a logical, tiered experimental approach is recommended. The following workflow outlines a potential path from initial screening to target validation.

Workflow for Target Identification and Validation

Caption: A tiered workflow for elucidating the mechanism of action.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

-

Cell Plating: Seed selected human cancer cell lines (e.g., MCF-7, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (e.g., from 0.01 µM to 100 µM) in appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, add tubulin protein (>99% pure) to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and fluorescent reporter.

-

Compound Addition: Add varying concentrations of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

-

Initiation & Monitoring: Incubate the plate at 37°C and monitor the fluorescence intensity over time (e.g., every minute for 60 minutes). An increase in fluorescence indicates tubulin polymerization.

-

Analysis: Compare the polymerization curves of the test compound to the controls. Inhibition is indicated by a reduction in the rate and extent of fluorescence increase.

Conclusion

While the benzenesulfonamide scaffold is of significant interest to medicinal chemists, the specific compound 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide remains uncharacterized in the scientific literature. Its structural features suggest several plausible biological activities, including but not limited to tubulin inhibition or enzyme modulation. The experimental framework provided here offers a validated starting point for any research group wishing to undertake the primary investigation of this molecule's potential therapeutic value and unlock its mechanism of action.

References

This list is compiled from research on structurally related compounds, as no direct citations for the topic compound exist.

-

A. R. Healy et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

-

M. González et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

M. González et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. Available at: [Link]

-

S. O. Ojo et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

-

N. Riaz et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link]

-

P. Zhan et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. Available at: [Link]

-

K. Ananthi et al. (2021). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. ResearchGate. Available at: [Link]

-

M. González et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Taylor & Francis Online. Available at: [Link]

-

S. Al-Ghorbani et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available at: [Link]

-

S. B. R. Gudimella et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. National Institutes of Health. Available at: [Link]

-

Y. Wang et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Institutes of Health. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities | MDPI [mdpi.com]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This technical guide delves into the pharmacological potential of a specific derivative, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. By synthesizing data from structure-activity relationship (SAR) studies of closely related analogs, this document provides a comprehensive overview of its probable anticancer and enzyme inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical methodologies for the investigation of this promising compound. We will explore its chemical synthesis, plausible mechanisms of action, and detailed protocols for in vitro evaluation, thereby providing a roadmap for its future exploration as a potential therapeutic candidate.

Introduction: The Versatility of the Benzenesulfonamide Moiety

The sulfonamide functional group is a privileged scaffold in drug discovery, historically recognized for its pioneering role in the development of the first effective antimicrobial agents.[1] Beyond their antibacterial properties, sulfonamide-containing molecules have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, diuretic, and hypoglycemic effects.[2] In recent years, the focus has shifted towards their potential as anticancer agents and specific enzyme inhibitors.[3]

The compound of interest, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, combines key structural features that suggest significant biological potential. The presence of the 4-bromobenzenesulfonamide core is frequently associated with enhanced activity in various biological assays. Furthermore, the N-(4-methoxybenzyl) substitution introduces a lipophilic and electronically distinct moiety that can significantly influence target binding and pharmacokinetic properties. This guide will systematically explore the evidence-based potential of this molecule in two key therapeutic areas: oncology and enzyme inhibition.

Potential Anticancer Activity: A Strong SAR-Based Hypothesis

While direct experimental data for 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide is not yet prevalent in public-domain literature, a compelling case for its anticancer potential can be constructed from studies on structurally analogous compounds.

The Critical Role of Bromo and Methoxy Substitutions

A key study on N-(5-methoxyphenyl)methoxybenzenesulfonamides, which are structurally very similar to our compound of interest, revealed that the introduction of a bromine atom at the 4-position of the benzenesulfonamide ring significantly enhances cytotoxic activity against various human tumor cell lines, including HeLa, HT-29, and particularly MCF7 (breast adenocarcinoma).[4][5] Several of these 4-brominated compounds exhibited sub-micromolar cytotoxicity.[4][5] This strongly suggests that the 4-bromo substitution on our target molecule is a critical determinant for potential anticancer efficacy.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The aforementioned study on related compounds points towards tubulin as a likely molecular target.[4][5] The active compounds were found to inhibit the polymerization of microtubular protein at micromolar concentrations.[4][5] This mechanism is shared by several clinically successful anticancer drugs. By binding to tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5] It is therefore highly probable that 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide exerts its potential cytotoxic effects through a similar antimitotic mechanism.

Figure 1: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally validate the hypothesized anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This colorimetric assay is a reliable method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential as a Carbonic Anhydrase Inhibitor

The benzenesulfonamide moiety is a classic zinc-binding group and a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs).[6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8]

Rationale for Carbonic Anhydrase Inhibition

Numerous studies have demonstrated that benzenesulfonamide derivatives are potent inhibitors of various human carbonic anhydrase (hCA) isoforms.[6][9] The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme. The substituents on the benzene ring and the N-substituted moiety significantly influence the inhibitory potency and isoform selectivity. Given the structural features of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, it is a strong candidate for CA inhibition.

Figure 2: General mechanism of carbonic anhydrase inhibition.

Experimental Protocol: Carbonic Anhydrase Activity Assay (Esterase Method)

A common and convenient method to assess CA inhibition is based on the esterase activity of the enzyme, using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoform in Tris-HCl buffer. Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the test compound at various concentrations. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Add the p-NPA solution to each well to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader. The product, p-nitrophenol, is yellow.

-

Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 or Ki value.

Synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

The synthesis of the title compound can be achieved through a straightforward and efficient two-step process, as described for analogous N-benzylbenzenesulfonamides.[10]

Figure 3: Synthetic workflow for the target compound.

Synthetic Protocol

Materials:

-

4-Bromobenzenesulfonyl chloride

-

4-Methoxybenzylamine

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO3), aqueous solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: Dissolve 4-methoxybenzylamine in DCM and cool the solution in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride in DCM to the cooled amine solution.

-

Base Addition: Add pyridine to the reaction mixture to act as a base and scavenger for the HCl generated.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with dilute HCl, water, and saturated NaHCO3 solution.

-

Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights and Future Directions

The analysis of structurally related compounds provides valuable insights for the future development of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide as a lead compound.

Table 1: Summary of SAR for Related Benzenesulfonamides

| Structural Feature | Impact on Activity | Reference |

| 4-Bromo substituent on benzenesulfonamide ring | Increased anticancer activity | [4][5] |

| N-benzyl moiety | Important for interaction with target proteins | [10] |

| Methoxy group on the benzyl ring | Can influence lipophilicity and target binding | [4] |

Future research should focus on the experimental validation of the proposed biological activities. If promising results are obtained, further optimization of the structure could involve:

-

Modification of the benzyl ring: Introducing different substituents to probe the electronic and steric requirements for optimal activity.

-

Variation of the bromo position: Investigating the effect of bromine substitution at other positions on the benzenesulfonamide ring.

-

Introduction of different linkers: Replacing the benzyl group with other linkers to explore different binding modes.

Conclusion

4-bromo-N-(4-methoxybenzyl)benzenesulfonamide is a compound with significant, yet largely unexplored, therapeutic potential. Based on robust structure-activity relationship data from closely related analogs, there is a strong rationale to investigate its efficacy as both an anticancer agent, likely targeting tubulin polymerization, and as an inhibitor of carbonic anhydrases. The experimental protocols detailed in this guide provide a clear and actionable framework for researchers to initiate the biological evaluation of this promising molecule. Further investigation is warranted to fully elucidate its pharmacological profile and to determine its potential for development as a novel therapeutic agent.

References

- Aminov, R. I. (2010). A brief history of the antibiotic era: lessons learned and challenges for the future. Frontiers in Microbiology, 1, 134.

- Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io.

- Owa, T., Yoshino, H., Okauchi, T., Ozawa, Y., Sugi, N., Nagasu, T., ... & Koyanagi, N. (1991). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of medicinal chemistry, 34(7), 2260-2267.

- Seydel, J. K. (1968). Sulfonamides, structure-activity relationships. Journal of pharmaceutical sciences, 57(9), 1455-1478.

- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 15(3), 168-181.

- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential.

- Al-Hourani, B. J., Sharma, S. K., & Supuran, C. T. (2021). Carbonic anhydrase inhibitors: A patent review (2015-2020).

- BenchChem. (2025). The Enduring Therapeutic Promise of Sulfonamides: A Technical Guide.

- BenchChem. (2025). Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)

- BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assays of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.

- Bozdag, M., Alafeefy, A. M., Carta, F., & Supuran, C. T. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2279184.

- Caballero, J., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.

- Caballero, J., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound.

- Taha, M., et al. (2016). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Bioorganic & Medicinal Chemistry, 24(16), 3749-3758.

- Tsi, J., & Al-Suwaidan, I. A. (2019).

- Abdel-Gawad, H., et al. (2023).

- Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5484.

- Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.

- Wujec, M., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)

- Ghorab, M. M., et al. (2022). Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1332-1345.

- PubChem. (n.d.). 4-bromo-n-(4-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S).

- Čapkauskaitė, E., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421.

- ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)

- Lee, K., et al. (2009). Effect of substituents on benzenesulfonyl motif of 4-phenyl-1-arylsulfonylimidazolidinones for their cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 19(2), 438-441.

- Wujec, M., et al. (2019). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 24(22), 4053.

- Al-Ghorbani, M., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. Journal of Biomolecular Structure and Dynamics, 1-17.

- PubChem. (n.d.). 4-Bromobenzenesulfonamide.

- Monti, S. M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 835-840.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

- Request PDF. (n.d.). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions.

- PubChem. (n.d.). N-(4-bromo-3-methoxyphenyl)benzenesulfonamide.

- Wu, S., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 606.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Activity Assay [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

The Enduring Scaffold: A Technical Guide to Benzenesulfonamide Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its remarkable versatility stems from a unique combination of chemical stability, synthetic accessibility, and the ability to engage in crucial interactions with biological targets. This in-depth guide provides a comprehensive overview of the synthesis, diverse applications, and structure-activity relationships of benzenesulfonamide derivatives, offering field-proven insights for researchers and drug development professionals.

The Synthetic Versatility of the Benzenesulfonamide Core

The construction of benzenesulfonamide derivatives is typically straightforward, lending itself to the creation of large and diverse chemical libraries for screening. The most common synthetic routes involve the reaction of a substituted aniline with a benzenesulfonyl chloride or the coupling of an aryl azide with a phenylsulfinic acid derivative.

Classical Synthesis: Sulfonylation of Amines

The traditional and widely adopted method for synthesizing benzenesulfonamides is the reaction of an appropriately substituted amine with a benzenesulfonyl chloride in the presence of a base, such as pyridine.

Experimental Protocol: General Procedure for the Synthesis of N-substituted Benzenesulfonamides

-

Dissolution: Dissolve the desired amine (1.0 eq.) in a suitable solvent, such as pyridine or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add the corresponding benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled solution with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute acid (e.g., 1N HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by recrystallization or column chromatography to obtain the desired benzenesulfonamide derivative.

Modern Approaches: Copper and Visible-Light-Induced Coupling

Recent advancements have introduced milder and more efficient synthetic methodologies. One such method involves the dual copper and visible-light-catalyzed coupling of phenylsulfinic acid derivatives with aryl azides. This redox-neutral process allows for the formation of the S(O)₂–N bond under gentle conditions[1].

Experimental Workflow: Visible-Light-Induced Synthesis

Caption: Workflow for the synthesis of benzenesulfonamide derivatives via dual copper and visible-light catalysis.

Therapeutic Applications: A Multifaceted Pharmacophore

The benzenesulfonamide scaffold is a chameleon in the world of medicinal chemistry, demonstrating a wide array of pharmacological activities.[2] This is largely due to the ability of the sulfonamide group to act as a zinc-binding group, making it a potent inhibitor of various metalloenzymes.[3][4]

Anticancer Activity: Targeting the Tumor Microenvironment

A significant focus of research on benzenesulfonamide derivatives has been in the development of novel anticancer agents.[3][5] A key mechanism of action is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and XII.[3][5][6][7] These enzymes are overexpressed in many solid tumors and play a crucial role in regulating the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis.[3]

Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

Caption: Mechanism of anticancer action via carbonic anhydrase IX inhibition by benzenesulfonamide derivatives.

Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| BA-3b | Various Cancer Cell Lines | 0.007 - 0.036 | [3][8] |

| 4d | HeLa (Cervical) | 1.99 | [3] |

| 5d | MCF-7 (Breast) | 2.12 | [3] |

| 4e | MDA-MB-231 (Breast) | 3.58 | [7] |

| 12d | MDA-MB-468 (Breast) | 3.99 | [6] |

| 12i | MDA-MB-468 (Breast) | 1.48 | [6] |

Antibacterial Agents: A Classic Revisited

The discovery of sulfonamide antibiotics revolutionized medicine, and benzenesulfonamide derivatives continue to be a source of new antibacterial agents to combat the growing threat of antimicrobial resistance.[9][10][11] These compounds often work by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12]

The incorporation of other heterocyclic moieties, such as thiazole or coumarin, can enhance the antibacterial activity of benzenesulfonamide derivatives.[9][11] For instance, the addition of a coumarin ring has been shown to contribute to the antimicrobial activity.[9]

Quantitative Data: Antibacterial Activity of Benzenesulfonamide Derivatives

| Compound | Target Organism | MIC (mg/mL) | Reference |

| 4d | E. coli | 6.72 | [2] |

| 4h | S. aureus | 6.63 | [2] |

| 4a | P. aeruginosa | 6.67 | [2] |

| 4f | B. subtilis | 6.63 | [2] |

A Spectrum of Other Biological Activities

Beyond their anticancer and antibacterial properties, benzenesulfonamide derivatives have demonstrated a remarkable range of other biological activities, including:

-

Enzyme Inhibition: They are known to inhibit various enzymes such as acetylcholinesterase, α-glycosidase, and glutathione S-transferase.[13]

-

Anticonvulsant Activity: Certain derivatives have shown potent anticonvulsant effects, likely through the inhibition of brain carbonic anhydrase isoforms.[4][14]

-

Anti-Influenza and Anti-HIV Activity: Specific benzenesulfonamide derivatives have been identified as inhibitors of influenza hemagglutinin and HIV-1 capsid formation.[15][16]

-

Antidiabetic Properties: Some N-(4-phenylthiazol-2-yl) benzenesulfonamides have exhibited hypoglycemic activity.[17]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of benzenesulfonamide derivatives can be significantly influenced by the nature and position of substituents on the benzene ring and the N-substituent.

-

Electron-Withdrawing vs. Electron-Donating Groups: In some cases, the presence of electron-withdrawing groups like chloro and nitro at the 4-position of the aromatic ring enhances antibacterial activity against specific strains like Escherichia coli.[9] Conversely, electron-donating groups such as a phenoxy group can lead to good activity against other bacteria like Pseudomonas aeruginosa.[9]

-

Lipophilicity and Steric Factors: Increasing the size and lipophilicity of the "tail" portion of the molecule can enhance the inhibitory potency against certain carbonic anhydrase isoforms.[6]

-

Cyclic Linkers: The incorporation of rigid cyclic linkers, such as 1,3,5-triazines, between the benzenesulfonamide core and a lipophilic tail can significantly enhance anticancer and CA IX inhibition activity.[6]

-

Positional Isomerism: The position of substituents on the benzene ring can have a profound impact on activity. For example, in a series of anti-HIV-1 compounds, a fluorine atom at the meta-position was more favorable for activity than at the ortho-position.[16]

Future Directions and Conclusion

References

-

Patecl, A. A., et al. (2010). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]

-

Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1347. [Link]

-

Li, Y., et al. (2019). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. Bioorganic & Medicinal Chemistry, 27(18), 115024. [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]

-

Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]

-

Al-Sanea, M. M., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega, 8(32), 28695-28717. [Link]

-

Akinboye, S. O., et al. (2017). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 5, 68. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16801. [Link]

-

Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28205-28224. [Link]

-

Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3508-3520. [Link]

-

Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200230. [Link]

-

Aday, B., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure & Dynamics, 41(22), 11849-11860. [Link]

-

Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

-

Jiang, X., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 535-540. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11270-11287. [Link]

-

Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

-

Alam, M. S., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3169. [Link]

-

Mohammadi-Far, M., et al. (2014). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 13(2), 553-559. [Link]

-

Li, J., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

-

Wang, Y., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 27(17), 5539. [Link]

-

PrepChem. (n.d.). Synthesis of benzene-sulfonamide. PrepChem. [Link]

-

ResearchGate. (n.d.). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. [Link]

-

Sheoran, A., et al. (2021). Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. SciSpace. [Link]

-

ResearchGate. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. [Link]

Sources

- 1. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journalcsij.com [journalcsij.com]

- 11. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Introduction: The Significance of Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Initially revolutionary for their antibacterial properties, sulfa drugs have since evolved into a versatile class of compounds with applications ranging from diuretics and hypoglycemics to antiviral and anticancer therapies.[1] The efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to biological targets. A precise understanding of their solid-state conformation and intermolecular interactions is therefore paramount for rational drug design and the development of new, more effective pharmaceuticals.

This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of a representative sulfonamide, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. We will delve into the synthesis and crystallization of this compound, the principles and practice of single-crystal X-ray diffraction, and the detailed interpretation of the resulting structural data, with a particular focus on the non-covalent interactions that govern its crystal packing. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the crystallographic techniques that underpin modern pharmaceutical science.

Part 1: Synthesis and Crystallization - From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

The synthesis of N-substituted benzenesulfonamides is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride and an amine. In the case of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, the reaction involves 4-bromobenzenesulfonyl chloride and 4-methoxybenzylamine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-methoxybenzylamine (1.2 equivalents) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask, add 4-bromobenzenesulfonyl chloride (1.0 equivalent) portion-wise at 0 °C with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Crystallization is a process of purification where molecules arrange themselves in a highly ordered, three-dimensional lattice.[2]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, solvents such as ethanol, methanol, or acetone, or a mixture thereof, can be explored.

-

Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution.

-

Crystal Growth: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor using a spatula or by decanting the solvent.

Part 2: Single-Crystal X-ray Diffraction - Visualizing the Molecular World

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers equipped with sensitive detectors collect thousands of these diffraction spots.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are then used to solve and refine the crystal structure. This is a computationally intensive process that involves several steps:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

-

Space Group Determination: Based on the symmetry of the diffraction pattern, the space group, which describes the symmetry operations within the unit cell, is determined.

-